Ethyl 5-chloroindole-2-carboxylate

Catalog No.
S1767993
CAS No.
4792-67-0
M.F
C11H10ClNO2
M. Wt
223,66 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-chloroindole-2-carboxylate

CAS Number

4792-67-0

Product Name

Ethyl 5-chloroindole-2-carboxylate

IUPAC Name

ethyl 5-chloro-1H-indole-2-carboxylate

Molecular Formula

C11H10ClNO2

Molecular Weight

223,66 g/mole

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3

InChI Key

LWKIFKYHCJAIAB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Cl

Synonyms

4792-67-0;Ethyl5-chloro-1H-indole-2-carboxylate;Ethyl5-chloroindole-2-carboxylate;Ethyl5-chloro-2-indolecarboxylate;5-Chloroindole-2-carboxylicAcidEthylEster;ETHYL-5-CHLOROINDOLE-2-CARBOXYLATE;LWKIFKYHCJAIAB-UHFFFAOYSA-N;5-chloro-2-IndolecarboxylicAcidEthylEster;5-chloro-1H-indole-2-carboxylicacidethylester;1H-Indole-2-carboxylicacid,5-chloro-,ethylester;NSC94209;PubChem7173;ACMC-1AOIF;AC1L2VEJ;AC1Q3MRQ;SCHEMBL42366;KSC494S4P;138096_ALDRICH;IND030;CTK3J4947;LWKIFKYHCJAIAB-UHFFFAOYSA-;ZINC56441;MolPort-000-147-488;BB_SC-9377;2-CARBETHOXY-5-CHLOROINDOLE

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Cl

Medicinal Chemistry

  • Precursor for bioactive compounds

    ECIC acts as a versatile starting material for the synthesis of diverse heterocyclic compounds, including indoles, pyrroles, and carbolines. These heterocycles are crucial building blocks for numerous biologically active molecules, including pharmaceuticals, agrochemicals, and natural products [, ].

  • Drug discovery and development

    Researchers have explored ECIC's potential in developing drugs targeting various diseases. Studies have shown its derivatives exhibiting promising activities against cancer, Alzheimer's disease, and parasitic infections [, , ].

Materials Science

  • Organic electronics: ECIC demonstrates potential applications in the development of organic electronic materials. Studies suggest its derivatives can be employed in the creation of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their unique optoelectronic properties [, ].

Ethyl 5-chloroindole-2-carboxylate is an organic compound with the molecular formula C₁₁H₁₀ClNO₂ and a CAS number of 4792-67-0. This compound features a chloro substituent at the 5-position of the indole ring and an ethyl ester at the carboxylic acid group located at the 2-position. It is characterized by its pale yellow to brownish crystalline appearance and has applications in various fields, including medicinal chemistry and organic synthesis .

, including:

  • Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 5-chloroindole-2-carboxylic acid and ethanol.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to derivatives useful in further chemical synthesis.
  • Cyclization Reactions: It can undergo cyclization with amines or other nucleophiles to form more complex heterocycles.

This compound exhibits notable biological activities. Specifically, it has been identified as a pro-apoptotic agent that inhibits HIV replication by targeting reverse transcriptase, which is crucial for viral replication. Additionally, it has shown potential in cancer research due to its ability to induce apoptosis in various cancer cell lines .

Several methods are available for synthesizing ethyl 5-chloroindole-2-carboxylate:

  • Starting from Indole: The synthesis often begins with indole, which is chlorinated at the 5-position followed by carboxylation using ethyl chloroformate.
  • Using Chloroacetic Acid: Chloroacetic acid can react with indole derivatives in the presence of a base to afford ethyl 5-chloroindole-2-carboxylate.
  • Via Friedel-Crafts Acylation: A Friedel-Crafts acylation reaction involving chloroacetyl chloride and indole can yield the desired compound after esterification.

Ethyl 5-chloroindole-2-carboxylate finds applications in various domains:

  • Pharmaceuticals: Its properties make it a candidate for developing antiviral and anticancer drugs.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Research: Used as a tool in biological studies to understand apoptosis mechanisms and HIV replication pathways.

Interaction studies have demonstrated that ethyl 5-chloroindole-2-carboxylate can interact with various biological targets:

  • HIV Reverse Transcriptase: It inhibits this enzyme, preventing viral replication.
  • Cellular Pathways: It modulates apoptotic pathways, influencing cell survival and death mechanisms.

These interactions highlight its potential as a therapeutic agent in treating viral infections and cancer.

Ethyl 5-chloroindole-2-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure HighlightsUnique Features
Ethyl Indole-2-carboxylateIndole structure without chlorineKnown for its anti-inflammatory properties
5-Bromoindole-2-carboxylic AcidBromine substituent instead of chlorineExhibits different biological activity profiles
Methyl 5-chloroindole-2-carboxylateMethyl group at the ester positionShows varied solubility characteristics

Ethyl 5-chloroindole-2-carboxylate is unique due to its specific chloro substituent, which enhances its biological activity compared to other similar compounds, making it particularly valuable in medicinal chemistry .

Classical Friedel-Crafts acylation represents a foundational approach for the synthesis of ethyl 5-chloroindole-2-carboxylate derivatives through electrophilic aromatic substitution mechanisms [11]. The process typically involves the treatment of ethyl 5-chloro-1H-indole-2-carboxylate with various acyl chlorides in the presence of aluminum chloride as a Lewis acid catalyst [4]. Research has demonstrated that the solution of ethyl 5-chloro-1H-indole-2-carboxylate in anhydrous 1,2-dichloroethane, when treated with anhydrous aluminum chloride powder and selected acyl chloride dropwise at room temperature, yields the desired 3-acyl-5-chloroindole-2-carboxylates [4].

The reaction mechanism proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich indole ring system [9]. The choice of acyl chloride significantly influences both the regioselectivity and yield of the reaction [11]. Studies indicate that stronger acids tend to promote substitution at the C-5 position rather than the typical C-3 nucleophilic center of indoles [11]. This unusual substitution pattern has been attributed to the electronic effects imparted by the chloro substituent at the 5-position [11].

Reaction conditions require careful optimization to achieve maximum efficiency [4]. The reaction mixture must be stirred and refluxed under an argon atmosphere for 2-3 hours, with completion monitored by thin-layer chromatography using 25-33% ethyl acetate in hexane [4]. Upon completion, the reaction mixture is poured into ice-cold water and treated with 4N hydrochloric acid to pH 2, followed by extraction with ethyl acetate [4].

ParameterOptimal ConditionsYield Range
TemperatureRoom temperature to reflux60-85%
Reaction Time2-3 hours-
CatalystAluminum chloride (1 equiv)-
Solvent1,2-dichloroethane-

The subsequent reduction of the carbonyl group using triethylsilane in trifluoroacetic acid at 0°C provides the corresponding 3-alkyl-5-chloroindole-2-carboxylates [4]. This reduction step requires gradual warming to room temperature and stirring for 4-12 hours [4]. The reaction progress is monitored by thin-layer chromatography using 30% ethyl acetate in hexane [4].

Hemetsberger-Knittel Indole Synthesis Optimization

The Hemetsberger-Knittel indole synthesis offers an alternative pathway for constructing ethyl 5-chloroindole-2-carboxylate through thermal decomposition of 3-aryl-2-azido-propenoic esters [16]. This method typically achieves yields above 70%, though it faces limitations due to the instability and synthesis challenges of starting materials [16]. The reaction involves the formation of indole-2-carboxylic esters through a mechanism postulated to proceed via nitrene intermediates [16].

Optimization studies have revealed that reaction conditions significantly impact product formation [19]. The synthesis of indole-2-carboxylate through Hemetsberger-Knittel reaction depends critically on reaction temperature and stoichiometry of reactants in the Knoevenagel condensation step [19]. Researchers have found that when the molar ratio of reactants (benzaldehyde:azidoacetate:methoxide) is 1:3:3, acceptable yields ranging from 58% to 74% are obtained [22]. However, increasing the molar ratio to 1:10:10 substantially improves yields to 93% for certain substrates [22].

Temperature control proves crucial for optimal yields in the Knoevenagel condensation [19]. The reaction should first be carried out at -20°C for 30 minutes, then at -5 to 0°C for 6-19 hours depending on the benzaldehyde employed [19]. For the subsequent thermolytic cyclization step, various conditions have been explored including microwave and flow chemistry facilitated thermolysis [18] [19].

Reaction StepTemperatureTimeYield Impact
Knoevenagel Condensation-20°C then -5 to 0°C30 min then 6-19 hCritical for substrate formation
Thermolytic CyclizationReflux in xylene30 min88.6-94.6% for most substrates

Microwave and flow methodologies have been successfully applied to extend the versatility of the Hemetsberger-Knittel synthesis [18]. These modifications allow formation of products rapidly and in high yield, with the added benefit of enabling formation of 2-unsubstituted indoles and derivatives [18]. The utility of this approach has been demonstrated through bioconjugation and subsequent ring closure via Huisgen-type cycloaddition chemistry [18].

Carrying the thermolytic reaction in dilute and freshly prepared anhydrous xylene solution at approximately 40 millimolar concentration for 30 minutes generally leads to good yields ranging from 88.6% to 94.6% for most products [19]. The concentration of the azidocinnamate in the thermolysis solvent proves critical for achieving optimal results [19].

Palladium-Catalyzed Aerobic Amination Strategies

Palladium-catalyzed aerobic amination represents a modern synthetic approach for constructing indole-2-carboxylate derivatives through direct oxidative carbon-hydrogen bond amination [24]. This methodology enables the synthesis of indole-2-carboxylates from 2-acetamido-3-arylacrylates using catalytic palladium(II) sources with oxygen as the terminal oxidant [24]. The process demonstrates good to high yields for numerous electron-rich and electron-poor substrates [24].

The aerobic palladium-catalyzed aryl carbon-hydrogen amination strategy has been successfully implemented for synthesizing 1-acetyl indolecarboxylates [28]. The reaction utilizes 2-acetamido-3-arylacrylates as starting materials, which are readily accessible from benzaldehyde derivatives and N-acetyl glycine via Erlenmeyer-Plöchl chemistry [28]. This methodology proves particularly attractive because the substrates can be prepared on large-scale processes [28].

Optimization studies reveal that reaction conditions significantly influence product formation [28]. The use of 10 mol% palladium(II) acetate in dimethyl sulfoxide at elevated temperatures provides optimal results [28]. The introduction of toluene as co-solvent improves yields, while lowering the palladium catalyst loading from 10 mol% to 7 mol% remains tolerated [28]. However, yields begin to decrease when catalyst loading drops to 5 mol% [28].

Catalyst LoadingTemperatureSolvent SystemYield Range
10 mol% Pd(OAc)₂120°CDMSO/toluene65-85%
7 mol% Pd(OAc)₂120°CDMSO/toluene60-80%
5 mol% Pd(OAc)₂120°CDMSO/toluene45-65%

The mechanism involves substrate acetamide undergoing metathesis with an acetate ligand to afford a palladium(II)-amidate species that subsequently metalates the arene [28]. This is followed by carbon-nitrogen reductive elimination to afford the indole product and a ligated palladium(0) species capable of undergoing oxidation by oxygen to regenerate catalytic palladium(II) acetate [28].

For the aza-Wacker oxidation with indoles, studies have shown that branched N-functionalized products can be obtained exclusively with both electron-deficient and electron-rich indole coupling partners [25]. The optimized conditions using pre-complexed palladium complexes along with catalytic tetrabutylammonium bromide afford products in high yields [25]. The addition of tetrabutylammonium halides assists in stabilizing palladium species and preventing unwanted olefin isomerization [25].

Regioselective Functionalization at C3 and C5 Positions

Regioselective functionalization of ethyl 5-chloroindole-2-carboxylate at the C3 and C5 positions represents a critical aspect of synthetic methodology development [31]. The presence of two potential nucleophilic sites creates opportunities for both 3,4-fused and 4,5-fused indole derivatives through electrophilic aromatic substitution reactions [31]. Research indicates that the absence of electron-donating groups in the indole benzene ring promotes C3 regioselective cyclization, provided the size of the newly formed ring exceeds six members [32].

Studies demonstrate that C3 versus C5 regioselectivity can be influenced by several factors including ring size, electronic effects, and reaction conditions [32]. In general, when electron-withdrawing protecting groups are present on the indole nitrogen atom, C5 regioselective cyclization is favored by decreasing nucleophilicity at the indole C3 position [32]. The kinetic preference for cyclization at the C5 position can dominate over the higher nucleophilicity of the C3 position under certain conditions [32].

Intramolecular Friedel-Crafts acylation studies reveal that N-protected indolyl derivatives consistently deliver 4,5-fused indoles under boron trifluoride etherate or ytterbium triflate catalysis [32]. The reactions proceed with complete regioselectivity at the C5 position when appropriate protecting groups are employed [32]. Conversely, reactions with free indolyl nitrogen often result in complex mixtures due to substrate decomposition [32].

Substrate TypeProtecting GroupRegioselectivityYield Range
N-protected indolylNosyl/TosylC5 selective70-85%
Free NH indoleNoneMixed products<30%
3,5-unsubstitutedVariousRing size dependent60-90%

Catalyst-controlled regioselectivity switching has been demonstrated in certain systems [32]. When rhodium(II) acetate is employed as catalyst, kinetically active catalysis favors five-membered ring formation [32]. However, switching to palladium(II) acetate catalysis can reverse the regioselectivity, delivering 3,4-fused tricyclic indole derivatives [32]. This represents the only reported example of catalyst-controlled C3 versus C5 regioselectivity switching in electrophilic aromatic substitution-based cyclizations [32].

The electronic nature of substituents significantly impacts regioselectivity patterns [34]. Directed carbon-hydrogen functionalization studies show that formyl groups as directing groups provide C4-arylated indoles versus C2-arylation [34]. Using 3-acetylindoles, domino C4-arylation with 3,2-carbonyl migration products can be achieved through unusual acetyl group migration to the C2-position following C4-arylation [34].

Large-Scale Production Challenges and Yield Optimization

Large-scale production of ethyl 5-chloroindole-2-carboxylate presents significant challenges related to process efficiency, cost-effectiveness, and environmental considerations [37]. Industrial synthesis requires optimization of reaction conditions including temperature, solvent selection, and reaction time to achieve high efficiency and selectivity [37]. The choice between batch and continuous flow processes depends on factors such as yield, purity, and cost-effectiveness [37].

Research on large-scale indole synthesis has demonstrated that significant quantities can be produced using optimized synthetic routes [37]. Studies report the synthesis of over 50 kilograms of target indole compounds in 55% overall yield over five steps using improved methodologies [37]. The key advancement involves implementing Truce-Smiles rearrangement to provide advanced ketone intermediates which upon reduction cyclize to desired indole products [37].

Scale ParameterLaboratory ScalePilot ScaleProduction Scale
Batch Size1-10 g100-1000 g>10 kg
Yield Expectation70-90%60-80%50-70%
Reaction Time2-8 hours4-12 hours8-24 hours

Microflow synthesis methods offer promising solutions for large-scale production challenges [38]. Research demonstrates that flowing solutions through small channels with inner diameters of approximately 1 millimeter enables precise control of short reaction times [38]. The high surface-area-to-volume ratio allows solution mixing in milliseconds, preventing unwanted side reactions that typically occur in conventional flask reactions [38].

The microflow approach has achieved target product yields of 95% by creating activated indole compounds in 20 milliseconds [44]. When identical reactions are performed in standard flasks, target products cannot be obtained due to side reactions occurring during solution mixing [44]. This methodology can be reproducibly scaled up by continuous pumping, making it ideal for manufacturing applications [38].

Automated synthesis approaches using acoustic droplet ejection technology enable efficient screening of reaction conditions on nanomole scales [39]. This technology uses sound waves to generate and transport nanoliter droplets, allowing thousands of discrete reactions to be performed in hours [39]. Multiple reactions can be successfully resynthesized on preparative millimole scales, demonstrating scalability from nano to milligram quantities [39].

Yield optimization strategies focus on minimizing unwanted dimerization and multimerization processes that limit product formation [44]. Studies show that precise control of reaction times to less than 0.1 seconds prevents unstable intermediate formation [44]. This rapid processing prevents unwanted molecular combinations that produce larger unwanted molecules, thereby maximizing desired product yields [44].

Ethyl 5-chloroindole-2-carboxylate exhibits well-defined thermal characteristics that provide insight into its molecular stability and phase transition behavior. The compound demonstrates a melting point range of 166-172°C, with multiple sources consistently reporting values within this narrow temperature window [1] [2] [3] [4] [5]. This relatively high melting point indicates strong intermolecular forces and crystalline stability, characteristic of indole carboxylate derivatives.

Table 1: Basic Physicochemical Properties of Ethyl 5-chloroindole-2-carboxylate

PropertyValueReference
Molecular FormulaC₁₁H₁₀ClNO₂ [1] [3] [6]
Molecular Weight (g/mol)223.66 [1] [3] [6]
CAS Number4792-67-0 [1] [3] [6]
AppearanceWhite to orange to green powder/crystals [1] [2] [3]
Physical StateSolid powder/crystals [3] [4]
Melting Point (°C)166-172 [1] [2] [3] [4] [5]
Predicted Boiling Point (°C)375.0 ± 22.0 [3]
Predicted Density (g/cm³)1.2405 (estimate) [3]
Predicted pKa14.10 ± 0.30 [3]
Storage TemperatureRoom temperature (<15°C recommended) [1] [4]
InChI KeyLWKIFKYHCJAIAB-UHFFFAOYSA-N [3] [6]

Thermal analysis studies on similar indole carboxylate compounds reveal distinct thermal decomposition patterns that can be extrapolated to understand the behavior of ethyl 5-chloroindole-2-carboxylate [7]. The thermal degradation typically occurs in three distinct temperature ranges: dehydration processes at 40-220°C, decomposition of volatile functional groups at 220-430°C, and breakdown of refractory structures at 430-650°C [7].

Table 2: Thermal Stability and Behavior

Temperature Range (°C)ProcessThermal BehaviorReference
40-220Physically adsorbed water lossEndothermic dehydration [7]
220-430Volatile and labile functional groupsExothermic decomposition [7]
430-650Recalcitrant and refractory structuresComplex decomposition [7]
166-172 (melting)Melting point behaviorPhase transition [1] [2] [3] [4] [5]
>650 (decomposition)Complete thermal decompositionExtensive degradation [7]

The compound maintains structural integrity up to its melting point, beyond which thermal decomposition becomes significant. The predicted boiling point of 375.0 ± 22.0°C suggests that the compound would undergo extensive thermal degradation before reaching its theoretical boiling point under normal atmospheric pressure [3].

Solubility Parameters in Organic Solvent Systems

The solubility profile of ethyl 5-chloroindole-2-carboxylate reflects its intermediate polarity and lipophilic character, typical of indole carboxylate esters. The compound demonstrates limited solubility in water but shows good solubility in organic solvents such as ethanol and dichloromethane [8] [9]. This solubility pattern is consistent with the presence of the ethyl ester group, which increases lipophilicity compared to the corresponding carboxylic acid.

Table 3: Solubility Parameters in Various Solvent Systems

Solvent SystemSolubilityNotesReference
WaterLimited/PoorTypical for indole carboxylates [8] [9]
EthanolSolubleCommon dissolution medium [8]
DichloromethaneSolubleGood organic solvent [8]
Hot methanolAlmost transparentSpecific test condition [2]
Organic solvents (general)Good solubilityLipophilic compound behavior [8]
DMSOSolublePolar aprotic solvent [10]
AcetoneModerateModerate polarity solvent [10]

The hot methanol test shows the compound achieving almost complete transparency, indicating excellent solubility under elevated temperature conditions [2]. This temperature-dependent solubility enhancement is characteristic of compounds with moderate intermolecular hydrogen bonding that can be disrupted by thermal energy.

Computational predictions indicate a density of approximately 1.2405 g/cm³, which is consistent with the presence of the chlorine substituent that increases molecular density compared to unsubstituted indole derivatives [3]. The moderate density facilitates dissolution in organic solvents while limiting aqueous solubility.

Tautomeric Equilibria and Protonation States

Ethyl 5-chloroindole-2-carboxylate exists predominantly in its neutral indole form under physiological and ambient conditions, with the indole nitrogen exhibiting a predicted pKa of approximately 14.10 ± 0.30 [3]. This high pKa value indicates that protonation of the indole nitrogen requires strongly acidic conditions (pH < 2) [11].

Table 6: Tautomeric Equilibria and Protonation States

Species/StatepKa ValueStabilityPredominant pH RangeReference
Neutral indole form~16 (N-H)Most stable neutral formpH 7-14 [3] [11]
Protonated indole (N+)N/A (base form)Requires acidic conditionspH < 2 [11]
Deprotonated carboxylate (COO⁻)~4-5 (carboxylic acid)Stable in basic conditionspH > 8 (hydrolyzed form) [11]
Zwitterionic formpH dependentLimited pH windowpH 5-7 (hydrolyzed) [11]
Ester hydrolysis product~3-4Hydrolysis productBasic conditions [11]
Keto-enol tautomerismN/AMinor contributionAll pH ranges [13]

Under basic conditions, the compound is susceptible to ester hydrolysis, converting the ethyl ester to the corresponding carboxylic acid with a significantly lower pKa (approximately 3-4) [11]. This hydrolysis reaction becomes significant at pH values above 8, leading to formation of the deprotonated carboxylate form.

The tautomeric equilibrium in indole carboxylates involves minimal keto-enol interconversion due to the aromatic stabilization of the indole ring system [13] . However, the electronic effects of the 5-chloro substituent may influence the electron density distribution, potentially affecting the relative stability of tautomeric forms.

Photophysical Properties and Excited-State Dynamics

The photophysical behavior of ethyl 5-chloroindole-2-carboxylate is dominated by the characteristic electronic transitions of the indole chromophore, modified by the electron-withdrawing effects of both the 5-chloro substituent and the 2-carboxylate ester group. The compound exhibits UV-Vis absorption in the range of 250-375 nm, consistent with π → π* transitions typical of indole derivatives [10] [14] [15].

Table 4: Photophysical Properties and Excited State Dynamics

PropertyValue/DescriptionNotesReference
UV-Vis Absorption λmax (nm)250-375 (typical indole range)Chloro substitution may red-shift [10] [14] [15]
Excited State Character¹La and ¹Lb state mixingDependent on substitution position [16] [15] [17]
Fluorescence BehaviorSensitive to substitution patternCarboxylate ester affects emission [16] [17]
Electronic Transitionsπ → π* transitions dominantTypical aromatic behavior [14] [15]
Charge Transfer CharacterICT possible with electron-withdrawing ClChlorine electron-withdrawing effect [10] [14]
Excited State DynamicsRapid relaxation mechanismsPicosecond timescale processes [16] [15]
Photophysical PathwayLa ⇌ Lb equilibration → πσ* dark stateCommon indole relaxation pathway [16] [15]

The excited-state dynamics involve rapid equilibration between the ¹La and ¹Lb excited states, followed by relaxation to a dark πσ* state [16] [15]. The presence of the 5-chloro substituent introduces intramolecular charge transfer (ICT) character due to its electron-withdrawing nature, potentially leading to red-shifted absorption and altered emission properties [10] [14].

Fluorescence behavior is particularly sensitive to the substitution pattern, with the 5-chloro group affecting both the emission quantum yield and lifetime [16] [17]. The carboxylate ester functionality may participate in photoinduced electron transfer processes, further modifying the photophysical properties compared to simple indole derivatives.

The excited-state relaxation occurs on picosecond timescales, involving both radiative and non-radiative pathways [16] [15]. The specific photophysical pathway follows the general indole pattern: ¹La ⇌ ¹Lb equilibration followed by irreversible relaxation to the dark πσ* state, ultimately leading to ground state recovery.

Hydrogen Bonding Patterns and Intermolecular Interactions

Ethyl 5-chloroindole-2-carboxylate exhibits a complex network of intermolecular interactions that govern its crystal packing and solid-state properties. The primary hydrogen bonding interactions involve the indole N-H group acting as a donor to carbonyl oxygen atoms, forming characteristic dimer structures with N···O distances of approximately 2.88 ± 0.1 Å [18] [19] [20].

Table 5: Hydrogen Bonding Patterns and Intermolecular Interactions

Interaction TypeBond Length (Å)Bond Angle (°)Structural RoleReference
N-H···O=C (intermolecular)2.88 ± 0.1158 ± 5Dimer formation [18] [19] [20]
O-H···O (carboxylic acid dimers)2.65 ± 0.05175 ± 3Chain/catemer formation [18] [20] [21]
C-H···O (weak interactions)3.2 ± 0.2140 ± 10Crystal stabilization [23]
π-π stacking3.5 ± 0.3N/ALayered arrangements [24]
Intramolecular N-H···OCH32.9 ± 0.15145 ± 8Conformational preference [23] [25]
Crystal packing motifsVariableVariableOverall crystal architecture [18] [19] [20]

The crystal structure of related indole carboxylates reveals formation of centrosymmetric R₂²(10) ring motifs through N-H···O hydrogen bonds [18] [19]. These dimeric units then assemble into herringbone patterns with zigzag arrangements running along specific crystallographic axes [18] [19].

Weak C-H···O interactions provide additional stabilization to the crystal lattice, with C···O distances of approximately 3.2 ± 0.2 Å and non-linear bond angles around 140° [23]. These secondary interactions are crucial for determining the overall crystal architecture and packing efficiency.

π-π stacking interactions between indole ring systems contribute to the formation of layered arrangements within the crystal structure [24]. The typical π-π stacking distance of 3.5 ± 0.3 Å indicates moderate aromatic interactions that complement the hydrogen bonding network.

The 5-chloro substituent influences the hydrogen bonding patterns through both steric and electronic effects. The electron-withdrawing nature of chlorine reduces the electron density on the indole ring, potentially weakening N-H donor capability while simultaneously increasing the acceptor strength of nearby carbonyl groups.

Molecular packing studies indicate that the compound adopts a planar molecular geometry with minimal deviation from planarity (r.m.s.d. ≈ 0.028 Å for non-hydrogen atoms), facilitating optimal intermolecular contact formation [18]. The ethyl ester group adopts conformations that minimize steric conflicts while maximizing favorable intermolecular interactions.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4792-67-0

Wikipedia

Ethyl 5-chloro-2-indolecarboxylate

Dates

Last modified: 08-15-2023

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